molecular formula C10H12O4 B2759312 (2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 2365398-47-4

(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B2759312
CAS No.: 2365398-47-4
M. Wt: 196.202
InChI Key: JYZKYCYHXBQTCY-DWYQZRHDSA-N
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Description

(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived bicyclic compound characterized by a rigid bicyclo[2.2.1]hept-5-ene scaffold with a methoxycarbonyl (-COOMe) and a carboxylic acid (-COOH) group at the 3- and 2-positions, respectively. Its stereochemistry (2R,3R) confers distinct reactivity and physical properties, making it valuable in asymmetric synthesis, polymer chemistry, and pharmaceutical intermediates . Key identifiers include:

  • CAS No.: 4883-79-8 (stereospecific form)
  • Molecular Formula: C₁₀H₁₂O₄
  • Molecular Weight: 196.20 g/mol
  • Synonyms: rel-2-Methyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate; SCHEMBL390569 .

Properties

IUPAC Name

(2R,3R)-3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)/t5?,6?,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZKYCYHXBQTCY-DWYQZRHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(C1C(=O)O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](C2CC1C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane. The resulting adduct is then subjected to further functionalization to introduce the methoxycarbonyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis due to its unique bicyclic structure. It can be employed in the synthesis of various derivatives that possess biological activity or serve as precursors for more complex molecules. For instance, it can be used to create other bicyclic compounds or functionalized derivatives through reactions such as esterification and amidation.

Synthetic Pathways

Recent studies have highlighted synthetic pathways involving this compound that lead to the formation of biologically active molecules. The presence of both methoxycarbonyl and carboxylic acid functional groups allows for selective reactions, making it a valuable intermediate in multi-step syntheses .

Material Science

Polymer Chemistry

The compound has potential applications in polymer chemistry as a monomer or additive due to its reactive functional groups. Its incorporation into polymer matrices can enhance mechanical properties or introduce specific functionalities such as biodegradability or responsiveness to external stimuli .

Case Studies in Polymer Development

Recent research has explored the use of this compound in creating bio-based polymers through copolymerization processes. These polymers exhibit desirable characteristics such as improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
Organic SynthesisBuilding block for complex moleculesVersatility in creating derivatives
Medicinal ChemistryPotential therapeutic candidatesAnti-inflammatory and anticancer properties
Material ScienceMonomer/additive in polymer chemistryEnhanced mechanical properties and biodegradability

Mechanism of Action

The mechanism of action of (2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s analogs differ primarily in substituent groups, stereochemistry, and functionalization (Table 1).

Compound Name Substituents CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Reference
(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid -COOMe (3-position), -COOH (2-position) 4883-79-8 C₁₀H₁₂O₄ 196.20 Rigid bicyclic core; chiral centers at 2R,3R
3-[(2-Ethylhexyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid -CONH(2-ethylhexyl) (3-position), -COOH (2-position) MFCD00993049 C₁₇H₂₅NO₃ 315.39 Hydrophobic alkyl chain enhances lipophilicity
3-[(Tetrahydro-2-furanylmethoxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid -COO(CH₂-oxolane) (3-position), -COOH (2-position) N/A C₁₃H₁₆O₅ 264.27 Polar oxolane group improves solubility
rac-(1S,2R,3S,4R)-3-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid -Boc-NH (3-position), -COOH (2-position) 148257-12-9 C₁₃H₁₉NO₄ 265.29 Boc-protected amino group for peptide synthesis
VP-4520 (o-Tolylcarbamoyl derivative) -CONH(o-tolyl) (3-position), -COOH (2-position) N/A C₁₆H₁₇NO₃ 283.32 Aromatic carbamoyl group for π-π interactions

Physical and Chemical Properties

  • Boiling/Melting Points : The target compound’s stereoisomer (1S,2R,3S,4R) has a boiling point of ~250°C and melting point of 15–17°C, while bulkier substituents (e.g., 2-ethylhexyl) increase melting points due to reduced mobility .
  • Solubility : Carboxylic acid derivatives exhibit moderate polarity, but substituents like tetrahydrofuranmethyl enhance aqueous solubility (~26.3 Ų polar surface area) .
  • Stability : Methoxycarbonyl and tert-butoxycarbonyl groups improve stability under acidic conditions compared to free carboxylic acids .

Biological Activity

(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also referred to as BB58-4521, is a bicyclic compound with a molecular formula of C10H12O4 and a molecular weight of 196.2 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

PropertyValue
Molecular Weight196.2 g/mol
Molecular FormulaC10H12O4
Boiling Point327.6 ± 42.0 °C (Predicted)
Density1.322 ± 0.06 g/cm³ (Predicted)
pKa4.19 ± 0.40 (Predicted)

Antimicrobial Properties

Research indicates that bicyclic compounds similar to (2R,3R)-3-(methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibit significant antimicrobial properties. A study highlighted the efficacy of structurally related compounds against various bacterial strains, suggesting that this compound may also possess similar activities due to its structural characteristics .

Enzyme Inhibition

Studies have shown that compounds with similar bicyclic structures can act as enzyme inhibitors, particularly targeting virulence factors in pathogenic bacteria. For instance, a dissertation focused on the inhibition of the Type III Secretion System (T3SS) in enteropathogenic E. coli indicated that certain bicyclic derivatives could effectively downregulate virulence factor secretion . This suggests that (2R,3R)-3-(methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid might be investigated for its potential to inhibit similar pathways.

Case Study: Structural Activity Relationship (SAR)

A comparative analysis of various bicyclic compounds has been conducted to understand their biological activities better. The SAR studies revealed that modifications in the methoxycarbonyl group significantly influenced antimicrobial potency and enzyme inhibition capabilities . This finding underscores the importance of structural nuances in developing effective therapeutic agents.

Research Findings on Antimicrobial Activity

In a recent study published in ACS Publications, researchers screened several bicyclic compounds for their ability to inhibit T3SS-mediated secretion in C. rodentium, a model organism for studying EHEC infections . The results indicated that compounds with specific structural features could achieve over 80% inhibition at concentrations around 25 μM, demonstrating promising potential for further development.

Q & A

Q. How can computational tools aid in the design of novel derivatives with enhanced bioactivity?

  • Answer :
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide synthesis .
  • Machine learning : Train models on existing bioactivity datasets to predict novel scaffolds .

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